

A Comparative Safety Analysis of Ivermectin and Other Macroyclic Lactones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ivomec**

Cat. No.: **B10770092**

[Get Quote](#)

An objective review of the safety profiles of key macrocyclic lactones, supported by quantitative data and experimental insights, to inform researchers, scientists, and drug development professionals.

Macrocyclic lactones, a class of broad-spectrum antiparasitic agents, are widely utilized in both veterinary and human medicine. Ivermectin, a prominent member of this class, is globally recognized for its efficacy against a host of endo- and ectoparasites. However, its safety profile, along with those of other macrocyclic lactones such as selamectin, moxidectin, and abamectin, warrants a detailed comparative analysis to guide their appropriate and safe use. This guide provides a comprehensive comparison of the safety profiles of these compounds, focusing on quantitative data, mechanisms of toxicity, and the experimental protocols used for their evaluation.

Mechanism of Action and Selective Toxicity

The primary mechanism of action for macrocyclic lactones involves their interaction with glutamate-gated chloride channels (GluCl_s) present in the nerve and muscle cells of invertebrates.^{[1][2]} Binding of these drugs to GluCl_s leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.^[2] ^[3] This selective toxicity is attributed to the fact that vertebrates do not possess GluCl_s.^[4]

However, in mammals, macrocyclic lactones can interact with gamma-aminobutyric acid (GABA) type A-gated chloride channels (GABAA receptors), which are predominantly located in the central nervous system (CNS).^{[5][6]} The safety margin of these drugs in mammals is

largely dependent on the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene (formerly MDR1).[4][7] P-gp is a key component of the blood-brain barrier and actively transports macrocyclic lactones out of the CNS, thus preventing them from reaching the GABAA receptors.[7][8]

Comparative Quantitative Safety Data

The following table summarizes key quantitative safety data for ivermectin and other selected macrocyclic lactones. It is important to note that toxicity can vary significantly depending on the species, breed, and individual genetic factors, such as the presence of the ABCB1 gene mutation.

Compound	Animal Model	LD50 (Oral)	Dose Leading to Neurotoxicity	Notes
Ivermectin	Mouse	25 mg/kg[9][10]		
Rat		50 mg/kg[9][10]		
Dog	80 mg/kg[11]	0.1 mg/kg in sensitive Collies[5]	Toxicity is significantly higher in dogs with the ABCB1 mutation.	
Monkey	> 24 mg/kg[9][12]	No mortality observed at this dose.		
Abamectin	Mouse	10 mg/kg[12]	Abamectin is considered the most toxic of the avermectins.[13]	
Rat		10 mg/kg[14]		
Dog	0.5 - 1 mg/kg/day (chronic)[14]	Caused pupil dilation, weight loss, lethargy, and tremors.		
Moxidectin	Dog	1.9 - 2.8 mg/kg (oral)[5]	Adverse effects documented in dogs with normal P-gp genotype at these doses.	

Moxidectin has a lower affinity for mammalian GABA_A receptors compared to

ivermectin,
suggesting a
higher safety
profile.[6][15]

Selamectin	Dog (ABCB1-1Δ)	> 5 mg/kg[7]	Showed only mild toxicity at dosages above 5 mg/kg in sensitive dogs.
Milbemycin Oxime	Dog (ABCB1-1Δ)	5 - 10 mg/kg[5]	Mild clinical signs of ataxia, hypersalivation, mydriasis, and lethargy have been documented in ivermectin- sensitive dogs at these doses.[10]

Neurotoxicity and the Role of the ABCB1 Gene

The primary safety concern with macrocyclic lactones is neurotoxicity, which manifests as symptoms such as ataxia, depression, tremors, mydriasis (dilated pupils), blindness, hypersalivation, seizures, coma, and even death.[4][5][16] The risk of neurotoxicity is significantly elevated in animals with a defective ABCB1 gene, which leads to a non-functional P-gp transporter.[4][7] This defect is particularly prevalent in certain dog breeds, such as Collies, Australian Shepherds, and other herding breeds.[7] In these susceptible animals, even therapeutic doses of certain macrocyclic lactones can cross the blood-brain barrier and induce severe neurotoxic effects.[5]

Comparative studies have shown that different macrocyclic lactones have varying potentials for neurotoxicity in ABCB1-deficient dogs. Ivermectin and doramectin have a higher neurotoxic potential compared to selamectin, moxidectin, and milbemycin oxime.[7] Selamectin and milbemycin oxime, in particular, appear to be safer options for dogs with the ABCB1 mutation,

showing only mild signs of toxicity at significantly higher doses.^[7] Moxidectin is also considered to have a greater margin of safety than ivermectin in these dogs, which is attributed to its lower affinity for mammalian GABAA receptors and its weaker interaction with P-gp.^{[6][15]}

Experimental Protocols

The safety assessment of macrocyclic lactones typically involves a series of preclinical studies designed to determine their pharmacokinetic profiles, acute and chronic toxicity, and potential for neurotoxicity.

Acute Oral Toxicity (LD50) Determination

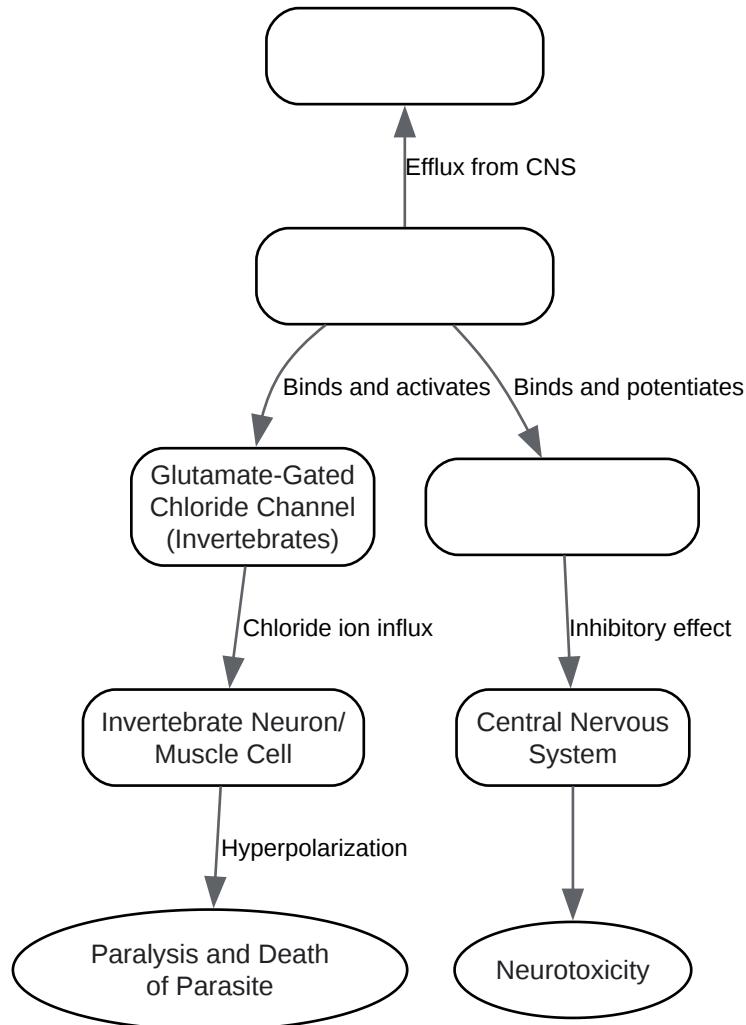
Objective: To determine the median lethal dose (LD50) of a compound when administered orally.

Methodology:

- **Animal Model:** Typically conducted in rodent species such as mice and rats, as well as non-rodent species like dogs and monkeys.
- **Dosing:** Animals are fasted overnight and then administered a single oral dose of the test compound. A range of doses is used across different groups of animals.
- **Observation:** Animals are observed for a specified period (e.g., 14 days) for clinical signs of toxicity and mortality.
- **Data Analysis:** The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data.

Neurotoxicity Assessment in ABCB1-Deficient Dogs

Objective: To evaluate the neurotoxic potential of a macrocyclic lactone in a susceptible animal model.

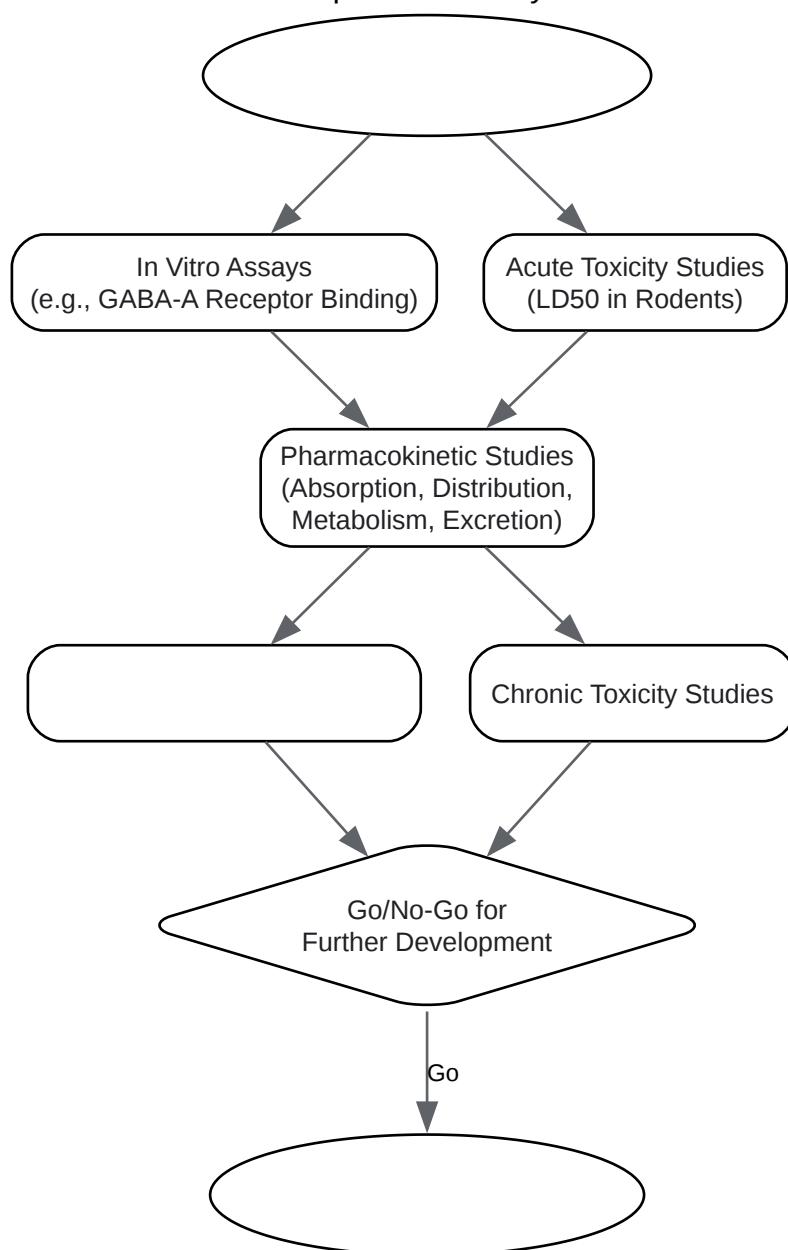

Methodology:

- **Animal Model:** Utilizes dog breeds known to have a high prevalence of the ABCB1 gene mutation (e.g., Collies). Genetic testing is performed to confirm the presence of the mutation.

- Dosing: A range of doses, including and exceeding the therapeutic dose, are administered to the dogs.
- Clinical Observation: Dogs are closely monitored for the onset of neurological signs, including ataxia, tremors, mydriasis, and changes in behavior. A standardized neurological scoring system is often used to quantify the severity of the signs.
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of the drug and to assess its ability to cross the blood-brain barrier.

Visualizing Key Pathways and Processes Signaling Pathway of Macroyclic Lactones

Mechanism of Action of Macroyclic Lactones



[Click to download full resolution via product page](#)

Caption: Mechanism of action of macrocyclic lactones on invertebrate and vertebrate nervous systems.

Experimental Workflow for Safety Assessment

Workflow for Comparative Safety Assessment

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safety assessment of a new macrocyclic lactone compound.

In conclusion, while ivermectin and other macrocyclic lactones are highly effective antiparasitic agents, their safety profiles, particularly concerning neurotoxicity, vary. A thorough understanding of their mechanisms of action, the critical role of the P-gp transporter, and comparative quantitative safety data is essential for the rational selection and development of these compounds in both veterinary and human medicine. Moxidectin and selamectin generally exhibit a wider safety margin, especially in individuals with compromised P-gp function, as compared to ivermectin and abamectin. Continuous research and adherence to rigorous safety assessment protocols are paramount to ensure the safe and effective use of this important class of drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ovid.com [ovid.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. Toxicology of Avermectins and Milbemycins (Macrocyclic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 7. huveta.hu [huveta.hu]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. merck.com [merck.com]
- 10. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivermectin - Wikipedia [en.wikipedia.org]
- 12. merck.com [merck.com]
- 13. researchgate.net [researchgate.net]
- 14. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Avermectins-Induced Toxicity in Animals [mdpi.com]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Ivermectin and Other Macrocyclic Lactones]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10770092#comparing-the-safety-profile-of-ivermectin-with-other-macrocyclic-lactones\]](https://www.benchchem.com/product/b10770092#comparing-the-safety-profile-of-ivermectin-with-other-macrocyclic-lactones)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com